(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is a chemical compound characterized by its distinctive trifluoromethyl group and a nitrophenyl moiety. Its molecular formula is C10H9F3N2O3, and it has a molecular weight of approximately 262.185 g/mol. The compound is notable for its high solubility in water, with reported solubility values around 13.0 mg/ml . The presence of the trifluoromethyl group contributes to its unique chemical properties, including increased lipophilicity and potential biological activity.
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide has shown potential biological activities, particularly in pharmacological contexts. Compounds with similar structures often exhibit:
Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that modifications to the nitrophenyl group could influence interaction strength and specificity. High-throughput screening methods may be employed to evaluate its interactions with various biological molecules.
Several compounds share structural similarities with (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 | 0.84 | Methyl substitution instead of phenyl group |
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | 1171331-39-7 | 0.69 | Contains amino group instead of nitro |
4-(2,2,2-Trifluoroacetamido)butanoic acid | 50632-83-2 | 0.64 | Different carbon chain length |
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 170655-44-4 | 0.66 | Chlorine substitution affects reactivity |
2,2,2-Trifluoro-N-phenylacetamide | 404-24-0 | 0.57 | Lacks ethyl substitution; simpler structure |
The unique combination of a trifluoromethyl group and a nitrophenyl substituent distinguishes (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide from these similar compounds in terms of both chemical behavior and potential applications in medicinal chemistry.